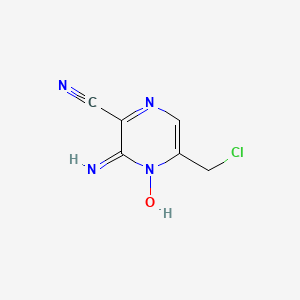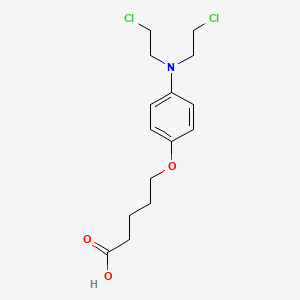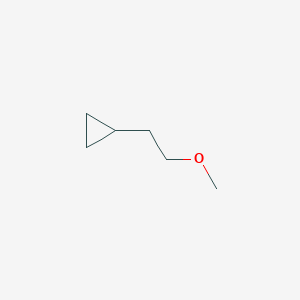![molecular formula C14H16N2O B14001361 4-[2-(4-Aminophenoxy)ethyl]aniline CAS No. 6268-13-9](/img/structure/B14001361.png)
4-[2-(4-Aminophenoxy)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Aminophenoxy)ethyl]aniline: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aniline group attached to a phenoxyethyl chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with an amine.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated aromatic compound with an amine.
Industrial Production Methods: Industrial production of 4-[2-(4-Aminophenoxy)ethyl]aniline typically involves large-scale nitration and reduction processes. The starting materials are often inexpensive and readily available, making this method cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Corresponding amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-[2-(4-Aminophenoxy)ethyl]aniline is used as a building block in the synthesis of various polymers and advanced materials. It is particularly valuable in the production of colorless polyimides, which are used in optoelectronic devices due to their excellent thermal and optical properties .
Biology: In biological research, this compound is used as a precursor for the synthesis of various bioactive molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in pharmaceuticals. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: this compound is used in the production of high-performance polymers and resins. These materials are employed in various industrial applications, including coatings, adhesives, and electronic components .
Mechanism of Action
The mechanism of action of 4-[2-(4-Aminophenoxy)ethyl]aniline and its derivatives involves interactions with various molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
4-[2-(4-Aminophenyl)ethyl]aniline: Shares structural similarities but differs in the position of the amino group.
4-(2-Aminoethyl)aniline: Similar structure but lacks the phenoxy group.
4-(2-{2-(4-Aminophenoxy)ethylamino}ethyl)aniline: Contains an additional methyl group, leading to different chemical properties.
Uniqueness: 4-[2-(4-Aminophenoxy)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
6268-13-9 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-[2-(4-aminophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H16N2O/c15-12-3-1-11(2-4-12)9-10-17-14-7-5-13(16)6-8-14/h1-8H,9-10,15-16H2 |
InChI Key |
UMKLOKPZRGTHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


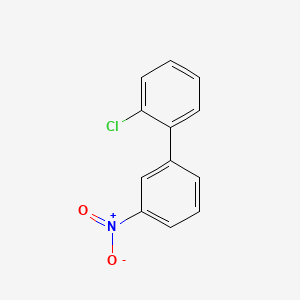
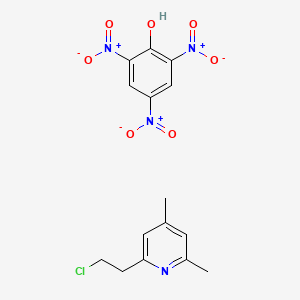
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
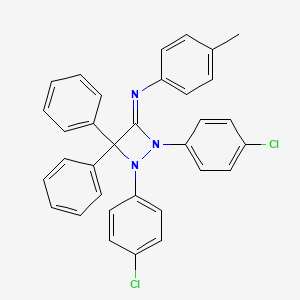
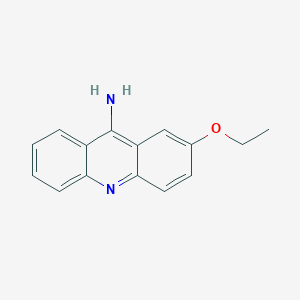
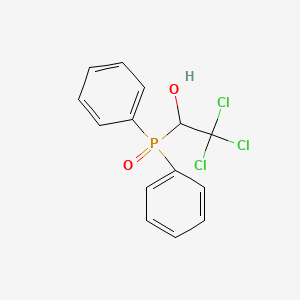

![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
![Methyl 4-Amino-3-methoxy-5-[(methylthio)methyl]benzoate](/img/structure/B14001343.png)
